N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Description
N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Crystal structures of similar compounds, such as C,N-disubstituted acetamides, have been studied to understand their molecular interactions, such as hydrogen bonds and arene interactions, which are crucial for designing new materials with desired physical and chemical properties (Narayana et al., 2016).
Antibacterial Agents
Research into compounds with similar structural features has shown potential antibacterial applications. The study of various acetamide derivatives against gram-positive and gram-negative bacteria indicates the role of substituents in enhancing hydrophobicity or steric bulk, contributing to antibacterial activity (Desai et al., 2008).
Molecular Conformations and Hydrogen Bonding
Investigations into the molecular conformations of acetamide derivatives highlight the diversity in molecular geometry and the impact of hydrogen bonding on the structural organization, providing insights for the development of drugs and materials with specific molecular characteristics (Narayana et al., 2016).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of crystalline acetamide structures, including the effects of polarization and environmental factors, suggest potential applications in photonic devices such as optical switches and modulators (Castro et al., 2017).
Antioxidant Activity
Research on acetamide derivatives has also revealed antioxidant properties, suggesting potential therapeutic applications for diseases caused by oxidative stress (Sunder et al., 2013).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOKWIELCNIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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